molecular formula C17H17Cl2N3O3S2 B13483165 N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

Cat. No.: B13483165
M. Wt: 446.4 g/mol
InChI Key: BWOZBGNIWJZKRP-UHFFFAOYSA-N
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Description

N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a methanesulfonamide group, and a chloro-methoxyphenyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chloro-methoxyphenyl group via a nucleophilic substitution reaction. The final step often involves the sulfonation of the phenyl ring to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

  • **Medicine

Properties

Molecular Formula

C17H17Cl2N3O3S2

Molecular Weight

446.4 g/mol

IUPAC Name

N-[4-[2-(2-chloro-4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C17H16ClN3O3S2.ClH/c1-24-13-7-8-15(14(18)9-13)19-17-20-16(10-25-17)11-3-5-12(6-4-11)21-26(2,22)23;/h3-10,21H,1-2H3,(H,19,20);1H

InChI Key

BWOZBGNIWJZKRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C)Cl.Cl

Origin of Product

United States

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